2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid - 1219555-38-0

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Catalog Number: EVT-2901885
CAS Number: 1219555-38-0
Molecular Formula: C17H10N2O4
Molecular Weight: 306.277
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid (Compound 1)

    Compound Description: This novel compound, extracted from halophilic Pseudomonas aeruginosa, exhibits potent bioactivity against methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy includes inhibiting MRSA growth (MIC and MBCs of 0.64 and 1.24 µg/mL, respectively), biomass (100% inhibition), and biofilm formation (99.84% inhibition) . Molecular docking studies reveal specific binding to the MRSA pantothenate synthetase protein, contributing to its observed antibacterial effects . The compound also demonstrates non-hemolytic activity and antioxidant potential in the DPPH assay .

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

    Compound Description: This series of novel oxazolidinone derivatives incorporates a thieno-pyridine ring system and demonstrates promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Bacillus pumilus, and Enterococcus faecalis .

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

    Compound Description: This class of compounds combines theophylline and 1,2,4-triazole heterocycles . Molecular docking studies suggest potential antifungal activity, particularly for the derivative containing a 2-bromo-5-methoxyphenyl substituent .

5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Derivatives

    Compound Description: These compounds are synthesized via Knoevenagel condensation of indole-3-carboxaldehydes with Meldrum's acid . The reaction is catalyzed by triphenylphosphine and results in high yields of the target compounds .

Ethoxyphthalimide Derivatized Spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones

    Compound Description: These compounds are synthesized via a multistep process involving ring closure metathesis and feature a complex spirocyclic structure incorporating an indole moiety . They were synthesized and evaluated for their potential antimicrobial activity .

(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)

    Compound Description: This indole-based compound selectively inhibits bacterial cystathionine γ-lyase (bCSE) . The inhibition of bCSE activity has been shown to enhance the sensitivity of bacteria to antibiotics, indicating the therapeutic potential of NL1 in combating bacterial infections .

5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)

    Compound Description: Similar to NL1, NL2 is a selective inhibitor of bacterial cystathionine γ-lyase (bCSE) . Its inhibitory activity against bCSE suggests potential therapeutic applications in treating bacterial infections .

3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3)

    Compound Description: NL3 belongs to a series of indole-based inhibitors targeting bacterial cystathionine γ-lyase (bCSE) . Its ability to inhibit bCSE points towards its potential for the development of new antibacterial treatments .

3-(3-indolyl)propionic acid and 1-nitroanthraquinon-2-carboxylic acid Derivatives of Pyrimidine Nucleosides

    Compound Description: These derivatives were synthesized by reacting pyrimidine nucleosides and their 5'-amino-5'-deoxy analogs with 3-(3-indolyl)propionic acid or 1-nitroanthraquinon-2-carboxylic acid . The resulting compounds were studied for their potential biological activities, and a specific derivative, 2',5'-dideoxy-5'-[(1-nitroanthraquinon-2-carbonyl)amino]uridine, showed inhibitory activity against thymidine incorporation into cell DNA .

2-(1H-indol-3-yl)-2-oxo-acetic acid (1)

    Compound Description: This indole alkaloid, isolated from the rhizomes of Alocasia macrorrhiza, represents a new natural product . It exhibits cytotoxic activity against various human cancer cell lines .

3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl]propanoic acid 2-amino-2-(hydroxymethyl)propane-1,3-diol salt (ASB14780)

    Compound Description: ASB14780 is an orally active inhibitor of group IVA phospholipase A2 (IVA-PLA2) . It has demonstrated promising therapeutic potential for nonalcoholic fatty liver disease by reducing lipid deposition in the liver, suppressing lipogenic gene expression, and attenuating hepatic fibrosis in animal models .

Ethyl (E)-5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazineyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (5d)

    Compound Description: This compound is a pyrrole-based hydrazide-hydrazone derivative that was designed and synthesized as a potential antioxidant agent . It showed superior antioxidant properties compared to Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in DPPH and ABTS assays . Molecular docking studies suggested the importance of the hydroxyl moiety for its antioxidant activity .

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

    Compound Description: Ivacaftor is an approved potentiator for the treatment of cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein . It improves the chloride channel function of CFTR .

    Relevance: Ivacaftor is a potentiator that has been shown to reduce the cellular stability of ΔF508-CFTR and interfere with the action of corrector drugs, unlike the newer class of potentiators that do not exhibit this interference . This highlights the importance of developing potentiators, similar to 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid, that do not hinder the efficacy of corrector therapies.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid and 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

    Compound Description: These compounds are investigational corrector drugs for the treatment of cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein . They work by improving the cellular processing of ΔF508-CFTR, enhancing its trafficking to the cell surface .

Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles

    Compound Description: These are three distinct chemical classes that have been identified as potential potentiators of ΔF508-CFTR without interfering with corrector action . Representatives from these classes demonstrated potent activation of ΔF508-CFTR in both heterologous cell systems and primary cultures of human bronchial epithelial cells .

    Relevance: These classes of compounds, like 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid, highlight the ongoing search for effective potentiators of ΔF508-CFTR that could enhance the efficacy of combination therapy for cystic fibrosis .

L-tryptophan Derivatives

    Compound Description: This series of compounds, derived from l-tryptophan, were evaluated for their ability to modulate the Hedgehog signaling pathway (HSP) . Notably, some derivatives exhibited inhibitory activity against Gli transcription factors, key mediators of HSP .

Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine Derivatives

    Compound Description: This series represents a new class of Hedgehog signaling pathway (HSP) inhibitors, incorporating both indole and benzo[1,3]dioxole moieties . Specific derivatives demonstrated potent inhibition of Gli transcription factors, key components of HSP, with sub-micromolar IC50 values .

1-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)cycloalkane-1-carboxylic acids, 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)adamantane-2-carboxylic acid, and 1-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

    Compound Description: These compounds, encompassing a range of cycloalkane and adamantane derivatives linked to the 1,8-naphthalimide core, were synthesized and evaluated for their cytotoxic activity against human tumor cell lines . Specifically, 1-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)cyclohexane-1-carboxylic acid (4b) exhibited potent antiproliferative effects comparable to the reference drug melphalan . Further studies on 4b revealed that its cytotoxic mechanism involves the induction of apoptosis and inhibition of NFκB signaling .

6-bromo-1'-hydroxy-1',8-dihydroaplysinopsin (4), 6-bromo-1'-methoxy-1',8-dihydroaplysinopsin (5), 6-bromo-1'-ethoxy-1',8-dihydroaplysinopsin (6), (-)-5-bromo-N,N-dimethyltryptophan (7), (+)-5-bromohypaphorine (8), and 6-bromo-1H-indole-3-carboxylic acid methyl ester (11)

    Compound Description: These brominated tryptophan derivatives were isolated from two Thorectidae sponges, Thorectandra and Smenospongia . Several of these compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester (11), exhibited inhibitory activity against the growth of Staphylococcus epidermidis .

Properties

CAS Number

1219555-38-0

Product Name

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid

IUPAC Name

2-(1H-indol-6-yl)-1,3-dioxoisoindole-5-carboxylic acid

Molecular Formula

C17H10N2O4

Molecular Weight

306.277

InChI

InChI=1S/C17H10N2O4/c20-15-12-4-2-10(17(22)23)7-13(12)16(21)19(15)11-3-1-9-5-6-18-14(9)8-11/h1-8,18H,(H,22,23)

InChI Key

ZCEOGPOPBZNXLP-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.